molecular formula C14H14N2 B13947709 N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine CAS No. 391608-80-3

N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine

Cat. No.: B13947709
CAS No.: 391608-80-3
M. Wt: 210.27 g/mol
InChI Key: SEKHAGVTAVEWKG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine is a chemical compound of interest in organic and medicinal chemistry research. This imine, also classified as a Schiff base, serves as a versatile synthetic intermediate . Its structure, featuring pyridinyl and ethylphenyl moieties, is common in developing pharmacologically active molecules. For instance, research into anti-tuberculosis agents has highlighted the significance of similar pyridine-containing scaffolds as key structural components in potent inhibitors targeting mycobacterial ATP synthase . The presence of the imine functional group makes it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles and amines, which can be further functionalized to explore structure-activity relationships . Researchers utilize this compound in the design and discovery of new therapeutic candidates, leveraging its molecular framework to develop compounds with improved efficacy and selectivity. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

391608-80-3

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C14H14N2/c1-2-12-5-7-14(8-6-12)16-11-13-4-3-9-15-10-13/h3-11H,2H2,1H3

InChI Key

SEKHAGVTAVEWKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{4-ethylphenylamine} + \text{pyridine-3-carboxaldehyde} \rightarrow \text{this compound} + H_2O
$$

Reaction Conditions

  • Solvent: Common solvents include ethanol, methanol, or other polar protic solvents.
  • Catalyst: Acid catalysts such as a few drops of glacial acetic acid can be used to promote imine formation.
  • Temperature: The reaction is typically carried out under reflux conditions for several hours (e.g., 3-5 hours).
  • Work-up: After completion, the reaction mixture is cooled, and the product precipitates or can be extracted and purified by recrystallization.

This method is straightforward and yields the imine product in moderate to good yields, depending on the purity of starting materials and reaction parameters.

Detailed Preparation Methods and Variations

Classical Condensation Method

  • Procedure: 4-ethylphenylamine is dissolved in ethanol and mixed with an equimolar amount of pyridine-3-carboxaldehyde. A catalytic amount of glacial acetic acid is added. The mixture is refluxed for 4-5 hours.
  • Isolation: Upon cooling, the imine precipitates out or can be isolated by solvent evaporation followed by recrystallization from ethanol.
  • Yields: Typically 60-80% depending on reaction optimization.

Use of Nanoparticle Catalysts

Recent advances have explored the use of heterogeneous catalysts such as magnesium oxide nanoparticles to enhance reaction rates and yields in related imine syntheses. Although direct reports on this compound are limited, similar pyridinyl imines have been synthesized using MgO nanoparticles with improved efficiency.

  • Catalyst loading: Approximately 20 mol% MgO nanoparticles.
  • Reaction time: Reduced to 3-4 hours compared to classical methods.
  • Advantages: Higher yields, milder conditions, easier catalyst recovery.
  • Work-up: After reaction completion, the catalyst is removed by filtration or nanofiltration, and the product is purified by recrystallization.

This approach represents a green chemistry advancement for imine synthesis and could be adapted for this compound preparation.

Comparative Data Table of Preparation Methods

Method Reagents Conditions Catalyst Yield (%) Advantages References
Classical Condensation 4-ethylphenylamine + pyridine-3-carboxaldehyde Reflux in ethanol, 4-5 h Glacial acetic acid (cat.) 60-80 Simple, accessible reagents
MgO Nanoparticles Catalyzed Same as above + MgO nanoparticles Room temp or mild heating, 3-4 h MgO nanoparticles (20 mol%) >80 Green catalyst, shorter time
Vilsmeier–Haack Reagent Route Cyclized aldehyde + substituted aniline Reflux in ethanol, 5 h Glacial acetic acid (cat.) Moderate Allows complex fused ring systems

Analytical and Purification Notes

  • Purification: Recrystallization from ethanol or similar solvents is standard.
  • Characterization: Confirmed by FT-IR (C=N stretch ~1600-1650 cm⁻¹), ¹H NMR (imine proton ~8-9 ppm), and ¹³C NMR (imine carbon ~160-170 ppm).
  • Stability: The imine is generally stable under dry conditions but can hydrolyze back to amine and aldehyde in the presence of moisture.

Summary and Outlook

The preparation of this compound is primarily achieved by the classical condensation of 4-ethylphenylamine with pyridine-3-carboxaldehyde under acidic catalysis. Advances in catalysis using magnesium oxide nanoparticles offer promising improvements in reaction efficiency and sustainability. Alternative synthetic routes such as the Vilsmeier–Haack reagent method provide options for related complex imine derivatives.

Further research could optimize these methods for scale-up, explore green chemistry catalysts, and investigate reaction kinetics and mechanism for enhanced yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the compound may yield N-(4-ethylphenyl)-1-pyridin-3-ylmethanone.

    Reduction: Reduction can produce N-(4-ethylphenyl)-1-pyridin-3-ylmethanamine.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the aromatic rings may participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituents : The 4-ethylphenyl group is shared with VUAA1 and iCRT3, but the pyridin-3-yl ring differentiates the target compound’s electronic properties from iCRT3’s oxazole .
  • Molecular Weight : The target compound’s lower molecular weight (~210 g/mol) suggests simpler synthetic routes compared to VUAA1 (~399 g/mol) .
2.2. Physicochemical Properties
  • Melting Points : Pyridine derivatives with ethyl substituents (e.g., compounds in ) exhibit melting points between 268–287°C . The target compound’s imine group may lower its melting point due to reduced hydrogen bonding compared to amides or imides .
  • Stability : Imines are prone to hydrolysis under acidic conditions, whereas VUAA1’s triazole and acetamide groups enhance stability in biological environments .

Biological Activity

N-(4-ethylphenyl)-1-pyridin-3-ylmethanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings, case studies, and data tables.

This compound is characterized by its unique structure, which includes a pyridine ring and an ethyl-substituted phenyl group. The presence of these functional groups significantly influences its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyridinyl Schiff bases have shown promising antibacterial effects. These compounds often demonstrate varying degrees of activity against different bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potency .

2. Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Similar compounds have been implicated in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, pyridinyl derivatives have been shown to activate pathways that lead to tumor suppression, making them candidates for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival in cancer cells.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with inflammation and cancer progression.

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar pyridinyl compounds found that derivatives with electron-donating groups exhibited higher antibacterial activity. The results indicated that the introduction of specific substituents could enhance the compound's binding affinity to bacterial targets .

CompoundMIC (µg/mL)Activity
A10Strong
B25Moderate
C50Weak

Study 2: Anticancer Potential

In vitro studies demonstrated that a structurally similar compound induced apoptosis in breast cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death at concentrations as low as 5 µM .

Concentration (µM)% Cell Viability
0100
570
1040

Research Findings

Recent investigations into the biological activity of this compound highlight its potential as a therapeutic agent:

  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which could contribute to their overall therapeutic efficacy.
  • Binding Affinity : Studies suggest that the compound binds effectively to DNA and proteins, which may enhance its biological activity .

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